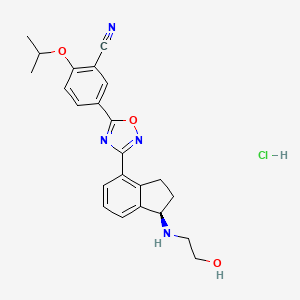

(r)-Ozanimod hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |

InChI |

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |

InChI Key |

HAOOCAKHSFYDBU-VEIFNGETSA-N |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Ozanimod HCl: A Technical Guide to its Mechanism of Action at S1P1 and S1P5 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ozanimod HCl, the active ingredient in ZEPOSIA®, is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This technical guide provides an in-depth overview of the mechanism of action of this compound at these two receptors, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action

This compound is a prodrug that is metabolized to its active moieties, primarily CC112273 and CC1084037. These active metabolites act as potent agonists at S1P1 and S1P5 receptors[4].

The therapeutic effects of Ozanimod in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC) are primarily attributed to its action on the S1P1 receptor on lymphocytes[5]. The binding of Ozanimod's active metabolites to S1P1 induces receptor internalization, rendering lymphocytes unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs[6]. This sequestration of lymphocytes in the lymph nodes prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to the pathophysiology of these diseases.

The role of S1P5 receptor activation by Ozanimod is an area of active investigation, with potential implications for neuroprotection and remyelination, given the high expression of S1P5 in oligodendrocytes within the central nervous system (CNS)[7][8][9].

Quantitative Data: Binding Affinities and Functional Potency

The interaction of this compound and its active metabolites with S1P1 and S1P5 receptors has been characterized by various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki) and functional potency (EC50).

Table 1: Binding Affinities (Ki) of Ozanimod and its Metabolites for S1P1 and S1P5 Receptors

| Compound | Receptor | Ki (nM) | Assay Method |

| Ozanimod | S1P1 | 0.63 | Radioligand Binding Assay ([³H]-ozanimod)[10] |

| S1P5 | 3.13 | Radioligand Binding Assay ([³H]-ozanimod)[10] | |

| CC112273 | S1P1 | Not explicitly found | - |

| S1P5 | Not explicitly found | - | |

| CC1084037 | S1P1 | Not explicitly found | - |

| S1P5 | Not explicitly found | - |

Table 2: Functional Potency (EC50) of Ozanimod and its Metabolites at S1P1 and S1P5 Receptors

| Compound | Receptor | EC50 (nM) | Assay Method |

| Ozanimod (RPC1063) | S1P1 | 0.41 ± 0.16 | [³⁵S]GTPγS Binding Assay[4] |

| S1P5 | 11 ± 4.3 | [³⁵S]GTPγS Binding Assay[4] | |

| RP-101075 (active metabolite) | S1P1 | 0.27 ± 0.06 | [³⁵S]GTPγS Binding Assay[4] |

| S1P5 | 5.9 ± 1.0 | [³⁵S]GTPγS Binding Assay[4] | |

| Ozanimod | S1P1 | ~1.5 | β-arrestin Recruitment Assay[11] |

| S1P5 | ~10-fold weaker than S1P1 | [³⁵S]GTPγS Binding Assay[11] |

Signaling Pathways

S1P1 Receptor Signaling

Activation of the S1P1 receptor by Ozanimod's active metabolites initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

A critical event following agonist binding to S1P1 is the recruitment of β-arrestin. This process is essential for the internalization of the receptor, which is the key mechanism for inducing functional antagonism and subsequent lymphocyte sequestration[12].

Caption: S1P1 receptor signaling cascade initiated by Ozanimod.

S1P5 Receptor Signaling

The S1P5 receptor is predominantly expressed in oligodendrocytes and microglia within the CNS[7][13]. Similar to S1P1, S1P5 couples to Gαi, leading to the inhibition of adenylyl cyclase[14][15]. Additionally, S1P5 can couple to Gα12/13, which activates the Rho/Rho kinase pathway[11][14].

The functional consequences of S1P5 activation by Ozanimod are multifaceted and depend on the developmental stage of the oligodendrocyte. In immature oligodendrocytes, S1P5 activation can lead to process retraction through the Rho kinase pathway[8][9]. In contrast, in mature oligodendrocytes, S1P5 signaling promotes survival via a pertussis toxin-sensitive (Gαi-mediated), Akt-dependent pathway[8][9].

Caption: S1P5 receptor signaling pathways activated by Ozanimod in oligodendrocytes.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [³H]-ozanimod to S1P1 and S1P5 receptors[10][11].

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for S1P1 and S1P5 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human S1P1 or S1P5.

-

[³H]-ozanimod.

-

Unlabeled Ozanimod and test compounds.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor compound (e.g., Ozanimod).

-

In a 96-well plate, add assay buffer, the competitor compound at various concentrations, and [³H]-ozanimod (at a concentration near its Kd).

-

Initiate the binding reaction by adding the cell membranes (typically 5-10 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This protocol is based on methods used to determine the functional potency of S1P receptor agonists[4][16].

Objective: To measure the G-protein activation following receptor stimulation by this compound and its metabolites and to determine their EC50 values.

Materials:

-

Cell membranes from cells expressing S1P1 or S1P5.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compounds (e.g., Ozanimod).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the agonist (e.g., Ozanimod).

-

In a 96-well plate, add cell membranes, GDP, and the agonist at various concentrations in assay buffer.

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the data as a function of agonist concentration to determine the EC50.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay

This protocol is based on commercially available assay systems, such as the PathHunter® assay, used to measure β-arrestin recruitment to S1P1[17].

Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon stimulation with this compound and its metabolites.

Materials:

-

Engineered cell line co-expressing S1P1 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.

-

Cell culture medium and reagents.

-

Test compounds (e.g., Ozanimod).

-

Detection reagents (chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's instructions.

-

Incubate at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal as a function of agonist concentration to determine the EC50.

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound, through its active metabolites, is a selective and potent agonist of S1P1 and S1P5 receptors. Its primary mechanism of action in inflammatory diseases is the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymphoid organs. The activation of S1P5 in CNS cells presents a promising avenue for neuroprotective and remyelinating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and understanding of this important therapeutic agent.

References

- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ozanimod Successful in Clinical Trials for Multiple Sclerosis [scripps.edu]

- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]

- 14. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

Pharmacodynamics of (r)-Ozanimod HCl: A Technical Guide to S1P1 Receptor Modulation and Lymphocyte Sequestration

Abstract

(r)-Ozanimod HCl (henceforth Ozanimod) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[3][4] This sequestration of lymphocytes, particularly CCR7-expressing naive and central memory T cells, results in a dose-dependent, reversible reduction in peripheral lymphocyte counts.[5][6] This technical guide provides an in-depth review of the pharmacodynamics of Ozanimod, detailing its molecular mechanism, quantitative effects on lymphocyte populations, and the experimental protocols used to characterize these effects.

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs (e.g., lymph nodes, spleen) into the blood and lymph is critically regulated by the S1P signaling axis.[7][8] Lymphocytes express S1P1, a G-protein coupled receptor, on their surface.[1][9] The egress of these cells is driven by a chemotactic gradient, following higher concentrations of S1P in the blood and lymph compared to the lymphoid tissue.[10][11]

Ozanimod is a potent agonist of S1P1 and S1P5.[10][12][13] Upon binding to the S1P1 receptor on a lymphocyte, Ozanimod initially mimics the natural ligand S1P. However, this binding leads to a sustained internalization and subsequent ubiquitin-proteasome-dependent degradation of the S1P1 receptor.[12][14][15] This process renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node.[7][10] This functional antagonism prevents the autoreactive lymphocytes from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gastrointestinal tract in ulcerative colitis.[2][3] This selective sequestration is the cornerstone of Ozanimod's therapeutic effect.[3]

Pharmacodynamic Effects on Lymphocyte Populations

The primary pharmacodynamic effect of Ozanimod is a rapid, dose-dependent, and reversible reduction in the absolute lymphocyte count (ALC) in peripheral blood.[6][16] This effect is observed shortly after treatment initiation and is maintained throughout the course of therapy.[16]

Absolute Lymphocyte Count (ALC) Reduction

Clinical trials in patients with ulcerative colitis (UC) and multiple sclerosis (MS) have consistently demonstrated a significant reduction in ALC. On average, lymphocyte counts decrease to approximately 45% of baseline values within the first three months of treatment.[16][17] Following discontinuation of Ozanimod, lymphocyte counts recover to the normal range, with a median time of approximately 30 days.[16][17]

Table 1: Effect of Ozanimod on Absolute Lymphocyte Count (ALC) in Clinical Trials

| Parameter | Observation | Clinical Trial Context | Citations |

| Mean ALC Reduction | ~45-55% from baseline | UC & MS Trials | [16][17][18] |

| Time to Nadir | Reached by 3 months and sustained | UC & MS Trials | [16] |

| Example ALC Change | From 1.91 x 10⁹ cells/L to 0.99 x 10⁹ cells/L | UC OLE Study (Week 4) | [18] |

| Severe Lymphopenia | ~2-3% of patients experience ALC <0.2 x 10⁹/L | UC & MS Trials | [16][17] |

| Recovery Post-Discontinuation | Median of 30 days to return to normal range | UC & MS Trials | [16][17] |

| Recovery Rate | ~80-90% of patients in normal range within 3 months | UC & MS Trials | [16] |

Differential Effects on Lymphocyte Subsets

Ozanimod's effect is not uniform across all lymphocyte populations. It preferentially sequesters lymphocytes that express the chemokine receptor CCR7, which is crucial for homing to lymph nodes.[6][10] This leads to a more pronounced reduction in naive and central memory T cells, which are CCR7-positive, compared to effector memory T cells, which are largely CCR7-negative.[5][6]

Table 2: Differential Effects of Ozanimod (1 mg/day) on Lymphocyte Subsets

| Lymphocyte Subset | Typical Reduction from Baseline | Key Characteristics | Citations |

| Total T Cells (CD3+) | >75% | Adaptive immunity | [5][19][20] |

| Helper T Cells (CD4+) | Reduction is greater than in CD8+ cells | Coordinate immune response | [5] |

| Cytotoxic T Cells (CD8+) | Significant reduction | Kill infected cells | [5][19][20] |

| Naive T Cells (CD4+ & CD8+) | ≥90% | CCR7-positive | [5] |

| Central Memory T Cells | Reduction is greater than in effector memory | CCR7-positive | [5][6] |

| B Cells (CD19+) | >75% | Antibody production | [5][19][20] |

| NK Cells & Monocytes | Minimal to no change | Innate immunity | [5][19] |

Key Experimental Protocols

Characterizing the pharmacodynamics of S1P receptor modulators like Ozanimod requires a combination of in vitro and ex vivo assays.

In Vitro Receptor Binding and Functional Assays

These assays determine the affinity and functional activity of the compound at the target receptors.

Protocol: GTPγS Binding Assay for S1P1 Activity

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably overexpressing the human S1P1 receptor.

-

Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine cell membranes, varying concentrations of Ozanimod (or control compounds), and GDP.

-

Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction, which measures G-protein activation. Incubate at 30°C.

-

Termination and Measurement: Stop the reaction by rapid filtration through a filtermat. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the scintillation counts against the drug concentration to determine potency (EC₅₀) and efficacy (Emax) relative to the endogenous ligand S1P.[10]

Flow Cytometry for Lymphocyte Subset Quantification

Flow cytometry is essential for quantifying the changes in circulating lymphocyte populations in response to treatment.

Protocol: Multiparameter Flow Cytometry for Peripheral Blood Mononuclear Cells (PBMCs)

-

Sample Collection: Collect whole blood from subjects at baseline and various time points during and after treatment.

-

PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Antibody Staining: Resuspend a known number of cells and stain with a cocktail of fluorochrome-conjugated monoclonal antibodies. A typical panel would include:

-

T-Cells: Anti-CD3, Anti-CD4, Anti-CD8

-

B-Cells: Anti-CD19

-

NK Cells: Anti-CD16/CD56

-

Memory/Naive T-Cells: Anti-CCR7, Anti-CD45RA

-

-

Acquisition: Acquire data on a multi-color flow cytometer, collecting a sufficient number of events (e.g., 100,000) for statistical analysis.

-

Data Analysis (Gating):

-

Gate on live, single cells using forward and side scatter.

-

Identify major lymphocyte populations (T cells, B cells, NK cells).

-

Within the T-cell gate, further delineate CD4+ and CD8+ subsets.

-

Analyze CCR7 and CD45RA expression on T-cell subsets to quantify naive, central memory, effector memory, and TEMRA populations.

-

-

Quantification: Calculate the absolute count of each cell subset per microliter of blood.[5][6][19][20]

Conclusion

The pharmacodynamics of this compound are characterized by its high selectivity for S1P1 and S1P5 receptors and its potent ability to induce S1P1 receptor internalization.[7][10] This mechanism effectively sequesters specific lymphocyte subsets, particularly naive and central memory T cells, within lymphoid organs, leading to a profound but reversible reduction in peripheral lymphocyte counts.[5][6] This targeted modulation of lymphocyte trafficking, without causing broad immunosuppression, represents a key therapeutic strategy for managing autoimmune diseases like multiple sclerosis and ulcerative colitis. The detailed understanding of these pharmacodynamic effects is critical for optimizing its clinical use and for the development of future S1P receptor modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. ajmc.com [ajmc.com]

- 6. neurology.org [neurology.org]

- 7. Clinician’s Guide to Using Ozanimod for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 9. researchgate.net [researchgate.net]

- 10. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 12. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]

- 17. researchgate.net [researchgate.net]

- 18. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease | springermedizin.de [springermedizin.de]

- 20. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Active Metabolites of (r)-Ozanimod HCl: CC112273 and CC1084037

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is an orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] It exerts its therapeutic effects by acting as a high-affinity agonist at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5] However, the clinical activity of Ozanimod is not solely dependent on the parent compound. Following administration, Ozanimod is extensively metabolized into several active metabolites, with two major, long-half-life compounds, CC112273 and CC1084037 , accounting for the majority of the total circulating active drug exposure.[6][7][8] These metabolites exhibit similar pharmacological profiles to Ozanimod, binding with high affinity and selectivity to S1P1 and S1P5, and are considered the primary drivers of its sustained therapeutic effect.[3][9][10] This guide provides a detailed overview of the metabolism, mechanism of action, quantitative pharmacology, and key experimental protocols related to these crucial active metabolites.

Metabolism and Pharmacokinetics

Ozanimod undergoes complex and extensive metabolism through multiple enzymatic pathways.[11][12] The formation of its two major active metabolites, CC112273 and CC1084037, is a multi-step process involving several enzymes.[7][11] One primary pathway involves the dealkylation of Ozanimod, predominantly mediated by CYP3A4, to form the intermediate metabolite RP101075.[6][7] This intermediate is then deaminated by monoamine oxidase B (MAO-B) to yield the major active metabolite, CC112273.[7][11][13] CC112273 subsequently undergoes a reversible reduction by carbonyl reductases (CBR) to form the second major active metabolite, CC1084037.[11][12] The oxidation of CC1084037 back to CC112273 is facilitated by aldo-keto reductase (AKR) 1C1/1C2 and/or hydroxysteroid dehydrogenases, with the equilibrium favoring the formation of CC112273.[11][12][13]

Following multiple-dose administration, these two metabolites constitute the vast majority of the total active drug exposure in circulation, with CC112273 representing approximately 73% and CC1084037 representing about 15%.[6][7][8] The parent drug, Ozanimod, accounts for only about 6% of the exposure.[6][7] Both metabolites have a significantly longer terminal elimination half-life (approximately 10 days) compared to Ozanimod (around 21 hours), contributing to their sustained pharmacodynamic effect.[14][15]

Pharmacodynamics and Mechanism of Action

The therapeutic mechanism of Ozanimod and its active metabolites in MS is primarily attributed to the reduction of lymphocyte migration into the central nervous system (CNS).[4][16] CC112273 and CC1084037, like Ozanimod, are potent agonists of the S1P1 receptor, which is expressed on the surface of lymphocytes.[1][5]

The egress of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the circulation is dependent on an S1P concentration gradient, which is sensed by the S1P1 receptor.[17][18] By binding to and activating the S1P1 receptor, CC112273 and CC1084037 induce its internalization and degradation.[1][2][17] This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5][19] This sequestration leads to a rapid and sustained, yet reversible, reduction in the number of circulating T and B lymphocytes, thereby limiting their infiltration into the CNS to cause inflammation and demyelination.[1][19]

In addition to S1P1, these metabolites also bind to S1P5, a receptor subtype primarily expressed in the CNS on oligodendrocytes and microglia.[20][21] While the full clinical relevance of S1P5 agonism is still under investigation, it is hypothesized to have direct, neuroprotective effects within the CNS.[1][21] Unlike S1P1, agonism at S1P5 does not appear to induce significant receptor internalization.[3][17]

References

- 1. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]

- 5. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ozanimod metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]

- 17. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up [mdpi.com]

Stereochemistry and Enantiomeric Specificity of Ozanimod: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Ozanimod and (R)-Ozanimod. This technical guide provides a comprehensive overview of the stereochemistry of Ozanimod, focusing on the profound impact of its chirality on its pharmacological activity. It has been established that the therapeutic efficacy of Ozanimod is almost exclusively attributed to the (S)-enantiomer, which acts as a potent agonist at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5). In contrast, the (R)-enantiomer is considered pharmacologically inactive. This guide will delve into the enantioselective synthesis of Ozanimod, present the available quantitative data on the binding and functional activity of the active enantiomer, detail the experimental protocols for key assays, and illustrate the relevant biological pathways and experimental workflows.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can drastically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a crucial strategy in modern pharmacology to enhance therapeutic efficacy and safety.

Ozanimod is a prime example of a chiral drug where the pharmacological activity is stereospecific. Marketed as a single (S)-enantiomer, its development underscores the importance of understanding and controlling stereochemistry throughout the drug discovery and development process.

Chemical Structure and Stereocenter of Ozanimod

Ozanimod, chemically named 5-(3-((1S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile, contains a single stereocenter at the C1 position of the aminoindane moiety. This gives rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The therapeutic product, known as Ozanimod, is the pure (S)-enantiomer.[1] The absolute configuration of the stereocenter is crucial for its high-affinity binding to and activation of the S1P1 and S1P5 receptors.

Enantioselective Synthesis of (S)-Ozanimod

The synthesis of the enantiomerically pure (S)-Ozanimod is a critical aspect of its manufacturing process. Several enantioselective synthetic routes have been developed to produce the desired stereoisomer with high purity.[1] One common strategy involves the asymmetric reduction of a ketone precursor to establish the chiral amine center.

For instance, a five-step enantioselective synthesis has been reported that starts from 4-cyano indanone.[1] The key stereogenic center is introduced in the final step through an imine asymmetric transfer hydrogenation using Wills' catalysts, achieving a high enantiomeric excess (ee) of 99%.[1] This late-stage introduction of chirality is an efficient strategy to maximize the overall yield of the desired enantiomer.

Data Presentation: Pharmacological Specificity of Ozanimod Enantiomers

The pharmacological activity of Ozanimod is highly dependent on its stereochemistry, with the (S)-enantiomer being the active moiety. While specific quantitative data for the (R)-enantiomer is not extensively available in publicly accessible literature, the available information strongly indicates that it is pharmacologically inactive. The following tables summarize the quantitative data for the active (S)-enantiomer of Ozanimod.

Table 1: Receptor Binding Affinity of (S)-Ozanimod

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Human S1P₁ | (S)-Ozanimod | 0.63[2] |

| Human S1P₅ | (S)-Ozanimod | 3.13[2] |

Table 2: Functional Potency of (S)-Ozanimod

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| Human S1P₁ | GTPγS Binding | EC₅₀ | 0.41 ± 0.16[1] |

| Human S1P₅ | GTPγS Binding | EC₅₀ | 11 ± 4.3[1] |

Table 3: Stereospecific Metabolism of Ozanimod by MAO-B

| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| (S)-enantiomer of RP101075 | Human Liver Mitochondria | 4.8 | 50.3 |

| (S)-enantiomer of RP101075 | Human Recombinant MAO-B | 1.1 | - |

| (R)-enantiomer of RP101075 | Human Recombinant MAO-B | No significant metabolism observed | - |

| RP101075 is a precursor to the major active metabolite CC112273. |

Signaling Pathways of Ozanimod

(S)-Ozanimod exerts its therapeutic effect by modulating the S1P signaling pathway. As a potent agonist at S1P1 and S1P5 receptors, it triggers a cascade of intracellular events.

Caption: S1P Signaling Pathway of (S)-Ozanimod.

Experimental Protocols

Chiral Separation of Ozanimod Enantiomers by HPLC

A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the enantiomers of Ozanimod to ensure the enantiomeric purity of the final drug product.

References

- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Ozanimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride, the active pharmaceutical ingredient in Zeposia®, is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. The solid-state properties of an active pharmaceutical ingredient (API), particularly its crystalline structure and potential for polymorphism, are critical attributes that can significantly influence its physicochemical properties, manufacturability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of Ozanimod hydrochloride, detailing their structural characteristics, thermal properties, and methods of preparation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.

Introduction to Ozanimod and the Importance of Polymorphism

Ozanimod is a potent and selective agonist of the S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its therapeutic effect is primarily mediated through the functional antagonism of S1P1 on lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs.[2] This prevents the trafficking of pathogenic lymphocytes to sites of inflammation, thereby reducing the inflammatory cascade associated with autoimmune diseases.[2]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[3] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These differences can have a profound impact on the drug product's performance, affecting its bioavailability, manufacturability, and shelf-life.[3] Therefore, a thorough understanding and control of the polymorphic landscape of an API, such as Ozanimod hydrochloride, is a regulatory expectation and a critical aspect of drug development.[3]

Crystalline Forms of Ozanimod Hydrochloride

Several crystalline forms of Ozanimod hydrochloride have been identified and characterized, primarily designated as Form CS1, Form CS2, and Form CS3 in various patent literature.[4][5][6] The following sections detail the key analytical data for each of these forms.

Form CS1

Form CS1 of Ozanimod hydrochloride is a well-characterized crystalline solid.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride Form CS1

| Parameter | Value | Reference |

| Appearance | White to off-white solid | [7] |

| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 3.9, 7.9, 11.9, 13.8, 19.6, 20.1, 21.1, 24.4, 26.1 | [1][4] |

| Differential Scanning Calorimetry (DSC) | Endothermic peak at approximately 238 °C | [4] |

| Thermogravimetric Analysis (TGA) | Approximately 1.1% weight loss up to 150 °C | [4] |

| Solubility (Simulated Gastric Fluid, SGF) | ~3.0 - 3.1 mg/mL (after 1-24h) | [8] |

| Solubility (Fed State Simulated Intestinal Fluid, FeSSIF, pH 5.0) | ~2.1 - 2.4 mg/mL (after 1-24h) | [8] |

Form CS2

Form CS2 is another distinct crystalline form of Ozanimod hydrochloride.

Table 2: Physicochemical Properties of Ozanimod Hydrochloride Form CS2

| Parameter | Value | Reference |

| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 4.0, 7.8, 11.8, 12.7, 13.0, 13.3, 13.9, 14.4, 15.1, 18.8, 19.7, 20.6 | [2][9] |

| Differential Scanning Calorimetry (DSC) | Data not explicitly detailed in the provided search results. | |

| Thermogravimetric Analysis (TGA) | Data not explicitly detailed in the provided search results. | |

| Hygroscopicity | Weight gain of 2.34% at 80% Relative Humidity | |

| Solubility | Stated to have higher solubility than other forms, but specific values are not consistently provided. | [5] |

Form CS3

Form CS3 represents a third polymorphic form of Ozanimod hydrochloride.

Table 3: Physicochemical Properties of Ozanimod Hydrochloride Form CS3

| Parameter | Value | Reference |

| X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) | 3.9, 5.8, 7.8, 11.7, 14.2, 19.6, 20.7, 24.9, 29.5 | [4] |

| Differential Scanning Calorimetry (DSC) | First endothermic peak at approximately 93 °C; Second endothermic peak at approximately 234 °C | [4] |

| Thermogravimetric Analysis (TGA) | Approximately 1.7% weight loss up to 150 °C | [4] |

| Hygroscopicity | Weight gain of 2.50% at 80% Relative Humidity | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of the polymorphic forms of Ozanimod hydrochloride, based on information from the cited patents.

Preparation of Polymorphic Forms

-

Preparation of Form CS1: A common method involves dissolving Ozanimod hydrochloride in a mixture of an alcohol (e.g., methanol, ethanol) and water at a temperature between 25-80 °C to form a supersaturated solution, followed by cooling to induce crystallization.[4]

-

Preparation of Form CS2: One reported method involves dissolving Ozanimod hydrochloride in a solvent mixture of tetrahydrofuran and water (e.g., in a 19:1 volume ratio) and allowing for slow evaporation at room temperature to yield white solids of Form CS2.[7]

-

Preparation of Form CS3: Form CS3 can be prepared by dissolving Ozanimod hydrochloride in ethanol or a mixture of solvents such as alcohols with arenes, nitriles, or acids. After filtration, a polymer may be added to the solution, followed by evaporation at room temperature to obtain the solid form.[2]

Characterization Methods

-

X-Ray Powder Diffraction (XRPD):

-

Differential Scanning Calorimetry (DSC):

-

Thermogravimetric Analysis (TGA):

Visualizations

Ozanimod Signaling Pathway

Caption: Ozanimod's mechanism of action via S1P1 and S1P5 receptor agonism.

Polymorph Screening Workflow

Caption: A typical workflow for the screening and characterization of polymorphs.

Conclusion

The polymorphic landscape of Ozanimod hydrochloride is a critical area of study for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has summarized the key physicochemical properties of the known crystalline forms, namely Form CS1, Form CS2, and Form CS3, based on publicly available data. The provided experimental protocols offer a foundation for the reproducible preparation and characterization of these forms. A thorough understanding of the crystalline structure and polymorphism of Ozanimod hydrochloride is paramount for the successful development, manufacturing, and lifecycle management of this important therapeutic agent. Further research, particularly the determination of single-crystal X-ray structures, would provide invaluable insights into the precise molecular arrangements within each polymorphic form and their structure-property relationships.

References

- 1. US11680050B2 - Crystalline forms of ozanimod and ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. US20190337908A1 - Crystalline forms of ozanimod and ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]

- 4. WO2019042219A1 - Crystalline form of ozanimod hydrochloride and preparation method therefor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US11117876B2 - Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20200339524A1 - Crystalline form of ozanimod hydrochloride, and processes for preparation thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Beyond S1P Receptors: An In-depth Technical Guide to the Off-Target Biological Interactions of (r)-Ozanimod HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod HCl (hydrochloride), the active pharmaceutical ingredient in ZEPOSIA®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism of action involves high-affinity binding to S1P receptor subtypes 1 (S1P1) and 5 (S1P5), leading to the internalization and degradation of S1P1 on lymphocytes. This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate inflammation in autoimmune diseases such as multiple sclerosis and ulcerative colitis. While the on-target pharmacology of ozanimod is well-characterized, a comprehensive understanding of its broader biological interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known biological targets of this compound and its major metabolites beyond the S1P receptor family, based on preclinical safety pharmacology studies.

Off-Target Interaction Profile

Preclinical screening of this compound and its major human metabolites, including CC112273 and CC1084037, has been conducted against a panel of receptors, transporters, ion channels, and enzymes to identify potential off-target interactions. These studies are critical for predicting potential adverse drug reactions and understanding the full pharmacological spectrum of a drug candidate.

Quantitative Data on Off-Target Interactions

The following table summarizes the identified off-target interactions for this compound and its major active metabolite CC1084037. It is important to note that while these interactions were detected in preclinical screens, their clinical significance at therapeutic concentrations of ozanimod is considered to be low.

| Compound | Target | Interaction Type | Quantitative Data (IC50/Ki) | Clinical Relevance Assessment |

| (r)-Ozanimod | Serotonin Transporter (SERT) | Inhibition | IC50: 3.66 µM | Negligible at therapeutic concentrations |

| Norepinephrine Transporter (NET) | Inhibition | >50% inhibition at 1 µM (approached significance) | Negligible at therapeutic concentrations | |

| Sodium Channel | Inhibition | >50% inhibition at 1 µM (approached significance) | Negligible at therapeutic concentrations | |

| Metabolite CC112273 | Monoamine Oxidase B (MAO-B) | Inhibition | IC50: 5.72 nM[1] | Weak inhibitor; no clinically significant interactions observed at therapeutic doses |

| Metabolite CC1084037 | Monoamine Oxidase B (MAO-B) | Inhibition | IC50: 58 nM[1] | Weak inhibitor; no clinically significant interactions observed at therapeutic doses |

| Adenosine A3 Receptor | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |

| Serotonin 5-HT2B Receptor | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |

| Sigma Receptors | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations | |

| Chloride Channel | Inhibition | Significant inhibition at 10 µM | Negligible at therapeutic concentrations |

Experimental Protocols

While the specific, detailed protocols from the proprietary preclinical safety screening of ozanimod are not publicly available, this section describes the standard methodologies typically employed in such studies.

Broad Panel Radioligand Binding Assays (e.g., CEREP Safety Screen)

-

Objective: To assess the potential of a test compound to bind to a wide array of known receptors, ion channels, and transporters.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the target of interest or from tissues known to be rich in the target.

-

Competitive Binding: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., (r)-Ozanimod or its metabolites).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition (typically >50% at a screening concentration of 1 or 10 µM), a full concentration-response curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays (e.g., for MAO-B)

-

Objective: To determine the inhibitory potential of a test compound on the activity of a specific enzyme.

-

Methodology for MAO-B Inhibition:

-

Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from human liver or platelets are used as the enzyme source.[2]

-

Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used. The substrate is often radiolabeled or its product can be detected by a fluorescent or colorimetric method.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., CC112273 or CC1084037) before the addition of the substrate to initiate the reaction.

-

Reaction Termination and Product Quantification: The enzymatic reaction is allowed to proceed for a defined period and then stopped. The amount of product formed is quantified.

-

Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound. A concentration-response curve is then plotted to determine the IC50 value.

-

Functional Assays

-

Objective: To assess the functional consequences (agonist or antagonist activity) of a compound's interaction with a target.

-

General Methodology (example for a G-protein coupled receptor like Adenosine A3):

-

Cell Culture: A cell line stably expressing the receptor of interest (e.g., human Adenosine A3 receptor) is used.

-

Stimulation: The cells are exposed to the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Second Messenger Measurement: The downstream signaling of the receptor is measured. For a Gi-coupled receptor like A3, this could involve measuring the inhibition of forskolin-stimulated cAMP production.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Signaling Pathways of Off-Target Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the general signaling pathways of the identified off-target molecules.

Caption: Serotonin Transporter (SERT) Signaling Pathway and weak inhibition by (r)-Ozanimod.

Caption: Norepinephrine Transporter (NET) Signaling Pathway and weak inhibition by (r)-Ozanimod.

References

The Pharmacokinetic Profile of (R)-Ozanimod HCl in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ozanimod hydrochloride, hereafter referred to as ozanimod, is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5)[1][2][3]. This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes[2][4][5]. This mechanism of action makes ozanimod an effective therapeutic agent for immune-mediated inflammatory diseases such as relapsing multiple sclerosis and ulcerative colitis[5]. A thorough understanding of its pharmacokinetic (PK) profile in preclinical models is crucial for the design and interpretation of nonclinical safety and efficacy studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ozanimod in key preclinical species.

Pharmacokinetic Profile Summary

Ozanimod is characterized by its high permeability and extensive metabolism in preclinical species[2]. The oral bioavailability varies across species, and the compound distributes widely into tissues[2][6]. Metabolism is a major clearance pathway, leading to the formation of several active and inactive metabolites[7][8][9]. The primary route of excretion is through feces, with a smaller contribution from the renal pathway[8][9][10].

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ozanimod and its major metabolites in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ozanimod in Rats

| Parameter | 0.2 mg/kg | 2 mg/kg | 5 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | Value not available | Value not available | Value not available | Value not available |

| Tmax (h) | Value not available | Value not available | Value not available | Value not available |

| AUC0-24h (ng*hr/mL) | Value not available | Value not available | Value not available | 13300-22900[7] |

| Oral Bioavailability (%) | - | - | 40-60[6] | - |

Table 2: Plasma Exposure (AUC) of Ozanimod and Metabolites in Rodents after Repeated Oral Dosing

| Species | Dose | Compound | Plasma AUC (ng*hr/mL) | Study Duration |

| Tg.rasH2 Mouse | 8 mg/kg/day | CC1084037 | 13.8-23.6 | 14 days[7] |

| Sprague-Dawley Rat | 2 mg/kg/day | Ozanimod | 517-685 | 185 days[7] |

| CC112273 | 131-92.6 | 185 days[7] | ||

| CC1084037 | 2.8-1.82 | 14-day bridging study[7] | ||

| Rat (Fertility Study) | 30 mg/kg/day | Ozanimod | 13300-22900 | 28-day toxicity study data[7] |

| CC112273 | 1100-879 | 14-day bridging study data[7] | ||

| CC1084037 | 49.3-41.0 | 14-day bridging study data[7] |

Table 3: In Vitro and Miscellaneous Pharmacokinetic Data

| Parameter | Value | Species/System |

| Plasma Protein Binding | 83-98.7% | Animals (unspecified)[2] |

| ~98.2% | Human[11][12] | |

| Metabolite CC112273 Plasma Protein Binding | ~99.8% | Human[11][12] |

| Metabolite CC1084037 Plasma Protein Binding | ~99.3% | Human[11][12] |

| S1P1 Receptor Binding Affinity (Kd) | 0.63 nM | Human[1] |

| S1P5 Receptor Binding Affinity (Kd) | 3.13 nM | Human[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for key experiments.

Single-Dose and Multiple-Dose Pharmacokinetic Studies in Rodents

-

Animal Models: Male and female Sprague-Dawley rats or CByB6F1-Tg(HRAS)2 mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Drug Administration: Ozanimod HCl is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various dose levels (e.g., 0.2, 2, 5, 30 mg/kg)[6][7].

-

Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA)[8]. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of ozanimod and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t½) from the plasma concentration-time data.

Metabolism and Excretion Studies

-

Radiolabeled Compound: A single oral dose of [14C]-ozanimod HCl is administered to animals to trace the drug and its metabolites.

-

Sample Collection: Urine and feces are collected at various intervals post-dose. Blood and plasma samples are also collected to characterize the circulating metabolites.

-

Analysis: Total radioactivity in samples is measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces is conducted using HPLC with radiometric detection and mass spectrometry to identify the chemical structures of the metabolites.

-

Excretion Balance: The total percentage of the administered radioactive dose recovered in urine and feces over time is calculated to determine the primary routes of excretion.

Metabolism and Signaling Pathways

Ozanimod undergoes extensive metabolism, resulting in a complex profile of metabolites. The metabolic pathways have been elucidated through in vitro and in vivo studies.

Metabolic Pathway of Ozanimod

Ozanimod is metabolized through three main pathways:

-

Aldehyde dehydrogenase and alcohol dehydrogenase: This pathway is involved in the initial metabolism of ozanimod[8][9].

-

Cytochrome P450 (CYP) enzymes: CYP3A4 and CYP1A1 are involved in the metabolism of ozanimod[8][9].

-

Reductive metabolism by gut microflora: This pathway also contributes to the biotransformation of ozanimod[8][9].

The metabolism of ozanimod leads to the formation of two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124, in circulation[8][9]. The primary metabolite, RP101075, is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273[8][9]. CC112273 can then be reduced by carbonyl reductases (CBR) to form CC1084037[8][9]. There is a reversible oxido-reduction between CC112273 and CC1084037, which favors the formation of CC112273[8][9].

Caption: Metabolic Pathway of Ozanimod.

S1P Receptor Signaling

Ozanimod and its active metabolites are agonists at S1P1 and S1P5 receptors[7]. The binding of ozanimod to S1P1 on lymphocytes leads to the internalization of the receptor[4]. This process prevents lymphocytes from egressing from lymph nodes, resulting in a reduction of lymphocytes in the peripheral blood. This sequestration of lymphocytes in the lymphoid tissues is the primary mechanism by which ozanimod exerts its therapeutic effects in autoimmune diseases.

Caption: Ozanimod's Mechanism of Action on S1P1 Receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like ozanimod.

Caption: Preclinical Oral Pharmacokinetic Study Workflow.

Conclusion

The preclinical pharmacokinetic profile of (r)-Ozanimod HCl demonstrates that it is a well-absorbed and extensively metabolized compound. Its high tissue distribution and long-lasting active metabolites contribute to its pharmacological effects. The data from preclinical models have been instrumental in guiding the clinical development of ozanimod and establishing its safety and efficacy profile. This in-depth technical guide provides a foundational understanding for researchers and scientists involved in the development of S1P receptor modulators and other novel therapeutics.

References

- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swissmedic.ch [swissmedic.ch]

- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. tga.gov.au [tga.gov.au]

In Vitro Binding Affinity and Functional Profile of (R)-Ozanimod HCl for Sphingosine-1-Phosphate (S1P) Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (R)-Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator. The document details its binding affinity for the five S1P receptor subtypes (S1P1-5), outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved. Ozanimod is a modulator of S1P receptors that binds with high affinity to S1P1 and S1P5.[1][2][3][4][5] It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[3][4][5][6]

Quantitative Binding Affinity Data

The in vitro binding profile of Ozanimod demonstrates high affinity and selectivity for S1P receptor subtypes 1 and 5. The following tables summarize the key binding and functional parameters reported in the literature.

| Parameter | S1P1 | S1P5 | Reference |

| Dissociation Constant (KD) (nM) | 0.63 | 3.13 | [3] |

| Inhibition Constant (Ki) (nM) | - | 2.0 | [1] |

Caption: Dissociation and Inhibition Constants of Ozanimod for human S1P1 and S1P5 receptors.

| Parameter | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |

| Half Maximal Effective Concentration (EC50) (nM) | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | [1][7] |

| Half Maximal Effective Concentration (EC50) (nM) | 0.41 | >10,000 | >10,000 | >10,000 | 11 |

Caption: Functional Potency of Ozanimod at human S1P receptor subtypes as determined by [35S]-GTPγS binding assays.

Experimental Protocols

The binding affinity and functional potency of Ozanimod are determined using established in vitro pharmacological assays. The primary methodologies are detailed below.

Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki and KD) of Ozanimod for S1P receptors.

Objective: To measure the direct interaction of Ozanimod with S1P1 and S1P5 receptors.

Materials:

-

Cell Membranes: Chinese Hamster Ovary (CHO) cell membranes stably expressing recombinant human S1P1 or S1P5 receptors.[3][6][9]

-

Competitor: Unlabeled Ozanimod.

-

Assay Buffer: Tris-based buffer containing appropriate salts and protease inhibitors.

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To quantify the radioactivity.

Procedure:

-

Cell membranes expressing the target S1P receptor subtype are incubated with a fixed concentration of [³H]-Ozanimod.

-

Increasing concentrations of unlabeled Ozanimod are added to competitively displace the radioligand from the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Ozanimod.[3]

-

Specific binding is calculated by subtracting non-specific binding from total binding.[3]

-

The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki value. For saturation binding experiments, increasing concentrations of [³H]-Ozanimod are used to determine the KD.[3]

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

Objective: To determine the functional potency (EC₅₀) and efficacy of Ozanimod as an agonist at S1P receptors.

Materials:

-

Radioligand: [³⁵S]-Guanosine-5'-(γ-thio)-triphosphate ([³⁵S]-GTPγS).[6]

-

Cell Membranes: CHO or other suitable cell line membranes expressing recombinant human S1P receptor subtypes (S1P1-5).[6]

-

Agonist: Ozanimod.

-

Assay Buffer: Buffer containing GDP to facilitate the exchange of [³⁵S]-GTPγS for GDP upon G protein activation.

Procedure:

-

Cell membranes are pre-incubated with increasing concentrations of Ozanimod.

-

[³⁵S]-GTPγS is added to the mixture.

-

Upon receptor activation by Ozanimod, the associated Gα subunit exchanges GDP for [³⁵S]-GTPγS.

-

The reaction is incubated to allow for this exchange.

-

The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound, typically by filtration.

-

The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting.

-

The data are plotted as a dose-response curve to determine the EC₅₀ value, which represents the concentration of Ozanimod that produces 50% of the maximal response.

S1P Receptor Signaling Pathways

S1P receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. S1P receptors couple to various G proteins, leading to the activation of multiple downstream effector pathways.[10] These pathways are crucial for regulating a wide range of cellular processes.[11]

The binding of an agonist like Ozanimod to S1P1 or S1P5 leads to the activation of heterotrimeric G proteins. This activation, in turn, modulates the activity of downstream signaling molecules such as adenylyl cyclase, phospholipase C, and small GTPases like Rac and Rho. These signaling cascades ultimately influence cellular functions including cell survival, proliferation, and migration. S1P binds to S1P receptors on the cell surface, activating multiple downstream signaling pathways such as AKT, Rac, Rho, ERK, and PKC.[11] Agonism at S1P1 also results in the rapid internalization of the receptor.[5]

Caption: Simplified S1P receptor signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 6. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Mechanisms of (r)-Ozanimod HCl in Central Nervous System Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod HCl (henceforth Ozanimod) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] Its primary, well-established mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[4][5][6] However, a growing body of preclinical evidence reveals that Ozanimod exerts direct neuroprotective effects within the CNS, independent of its peripheral immunomodulatory activity. This technical guide provides an in-depth review of these neuroprotective mechanisms, detailing the experimental models, presenting key quantitative data, and illustrating the underlying signaling pathways.

Ozanimod is a potent agonist for S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5), with a 27-fold higher selectivity for S1P1.[5][7] It can readily cross the blood-brain barrier, allowing it to directly interact with S1P receptors expressed on various CNS resident cells, including astrocytes, microglia, oligodendrocytes, and neurons.[4][5] This interaction is believed to be central to its direct neuroprotective capabilities, which include attenuating neuroinflammation, preserving blood-brain barrier (BBB) integrity, preventing axonal damage, and supporting myelin integrity.[5][7][8]

Neuroprotective Effects in Preclinical CNS Models

The neuroprotective potential of Ozanimod has been investigated in several key animal models that replicate various aspects of CNS pathology.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

The EAE model is the most widely used animal model for MS, characterized by autoimmune-driven inflammation, demyelination, and axonal damage in the CNS.

Quantitative Data Summary: Ozanimod in the EAE Model

| Parameter Measured | Treatment Group | Result | Significance | Reference |

| Clinical Severity Score | Ozanimod (0.6mg/kg, daily) | Reduced clinical severity of EAE | p < 0.05 | [9][10] |

| Lymphocyte Infiltration (Spinal Cord) | Ozanimod (0.6mg/kg, daily) | Significant inhibition of lymphocyte infiltration | - | [9][10] |

| Demyelination (Spinal Cord) | Ozanimod (0.6mg/kg, daily) | Reversed demyelination | - | [9][10] |

| Circulating Autoreactive T-Cells | Ozanimod (0.6mg/kg, daily) | Reduced percentage of CD4+ and CD8+ T cells | - | [9][10] |

| Neurofilament Light Chain (Marker of Neuronal Degeneration) | Ozanimod (0.05-1 mg/kg) | Reduced circulating levels | - | [11] |

| Glutamatergic Synaptic Alterations | Ozanimod | Dampened EAE-induced alterations | - | [12] |

Experimental Protocol: EAE Induction and Treatment

-

Model Induction: Active EAE is induced in female C57BL/6 mice. This is typically achieved through subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.[9][10]

-

Treatment: Daily oral gavage of Ozanimod (e.g., 0.6mg/kg) is initiated at the onset of clinical signs (clinical score of 1).[9][10]

-

Assessments:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[9]

-

Histology: At the study endpoint, spinal cords are harvested, fixed, and sectioned. Histological analysis is performed using stains like Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for inflammatory cell infiltration) to evaluate the extent of pathology.[9][10]

-

Flow Cytometry: Blood and CNS tissues are processed to create single-cell suspensions. Flow cytometry is used to quantify various leukocyte subsets, including autoreactive CD4+ and CD8+ T cells, to assess the effect of Ozanimod on immune cell populations.[9][10]

-

Cuprizone-Induced Demyelination Model

The cuprizone model induces demyelination and subsequent oligodendrocyte loss primarily through direct toxicity, with a minimal role for peripheral immune cell infiltration, making it ideal for studying direct neuroprotective and remyelination-promoting effects within the CNS.

Quantitative Data Summary: Ozanimod in the Cuprizone Model

| Parameter Measured | Treatment Group | Result | Significance | Reference |

| Axonal Degradation | Ozanimod (5 mg/kg) | Prevention of axonal degradation during toxin challenge | - | [11] |

| Myelin Loss | Ozanimod (5 mg/kg) | Prevention of myelin loss during toxin challenge | - | [11] |

| Remyelination | Ozanimod (5 mg/kg) | Did not facilitate enhanced remyelination after intoxication | - | [11] |

Experimental Protocol: Cuprizone Model and Treatment

-

Model Induction: Mice (e.g., C57BL/6) are fed a diet containing 0.2% cuprizone (a copper chelator) for a period of several weeks (e.g., 5-6 weeks) to induce robust demyelination, particularly in the corpus callosum.[13]

-

Treatment: Ozanimod (e.g., 5 mg/kg) is administered concurrently with the cuprizone diet.[11]

-

Assessments:

-

Immunohistochemistry: Brain sections are stained for myelin-specific proteins (e.g., Myelin Basic Protein, MBP) to assess the degree of demyelination and for axonal markers (e.g., neurofilament) to evaluate axonal integrity.

-

Electron Microscopy: Ultrastructural analysis is performed to examine the morphology of myelin sheaths and axons in detail.

-

Intracerebral Hemorrhage (ICH) Model

The ICH model simulates a hemorrhagic stroke, involving BBB disruption, acute inflammation, edema, and neuronal cell death. This model helps to evaluate the role of Ozanimod in protecting the neurovascular unit.

Quantitative Data Summary: Ozanimod in the ICH Model

| Parameter Measured | Treatment Group | Result | Significance | Reference |

| Neurological Deficits | Ozanimod | Improved neurobehavioral scores | p < 0.05 | [7][8] |

| Hematoma Volume | Ozanimod | Significantly decreased | p < 0.05 | [7] |

| Brain Edema (Water Content) | Ozanimod | Significantly reduced | p < 0.01 | [7] |

| Brain Cell Death (TUNEL staining) | Ozanimod | Mitigated cell death | - | [7][8] |

| BBB Leakage (Evans Blue) | Ozanimod | Reduced dye leakage | - | [7][8] |

| Microglial Activation | Ozanimod | Significantly reduced density of activated microglia | - | [7][8] |

| Neutrophil Infiltration | Ozanimod | Significantly reduced density of infiltrated neutrophils | - | [7][8] |

Experimental Protocol: ICH Model and Treatment

-

Model Induction: ICH is induced in mice by stereotactically injecting collagenase type VII into the basal ganglia (striatum). This enzyme degrades the extracellular matrix of blood vessels, causing a localized hemorrhage.[7][8]

-

Treatment: Ozanimod is administered by oral gavage, with the first dose given shortly after surgery (e.g., 2 hours post-ICH) and then once daily thereafter.[7][8]

-

Assessments:

-

Neurobehavioral Tests: Neurological function is assessed using tests such as a neurological severity score and the corner turn test at various time points post-ICH.[8]

-

Hematoma and Edema Measurement: At sacrifice (e.g., 3 days post-ICH), brains are sectioned to measure hematoma volume. Brain water content is determined by comparing wet versus dry brain tissue weight to quantify edema.[7]

-

BBB Integrity: Evans blue dye, which binds to albumin, is injected intravenously. The amount of dye that extravasates into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[7][8]

-

Immunofluorescence: Brain sections are stained for markers of activated microglia (e.g., Iba1) and neutrophils (e.g., Ly6G) to assess the inflammatory response. Cell death is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[8]

-

Cellular Mechanisms and Signaling Pathways

Ozanimod's neuroprotective effects are mediated through its interaction with S1P1 and S1P5 receptors on CNS cells.

Direct Modulation of Glial Cells

-

Microglia: As the resident immune cells of the CNS, microglia play a critical role in neuroinflammation.[6][13] Ozanimod has been shown to reduce the density of activated microglia in the perihematoma region in the ICH model.[7][8] In vitro studies using the BV2 microglial cell line demonstrated that Ozanimod treatment leads to a downregulation of pro-inflammatory cytokine mRNAs, including IL-6 and TNF.[14] This suggests Ozanimod can directly temper the pro-inflammatory state of microglia.

-

Astrocytes: S1P1 receptors are expressed on astrocytes, and their modulation can influence neuroinflammation and neuronal support.[12] By modulating astrocyte activity, Ozanimod may help reduce astrogliosis and the secretion of neurotoxic factors, thereby contributing to a more favorable CNS environment for neuronal survival.

Effects on Oligodendrocytes and Myelination